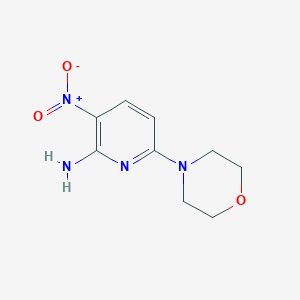

6-吗啉-4-基-3-硝基-2-吡啶胺

描述

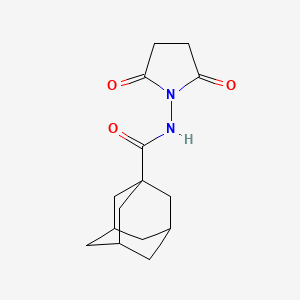

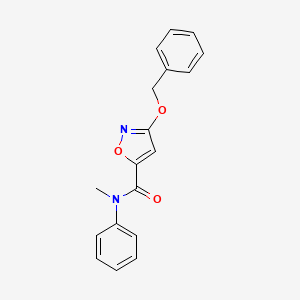

The compound “6-Morpholin-4-yl-3-nitro-2-pyridylamine” is a complex organic molecule. It likely contains a morpholine ring, which is a common feature in many bioactive compounds . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The compound also likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a nitro group (-NO2) and an amine group (-NH2) suggests that this compound could participate in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of “6-Morpholin-4-yl-3-nitro-2-pyridylamine” would likely be characterized by the presence of the morpholine and pyridine rings. The positions of the nitro and amine groups would be determined by the numbering of the atoms in the pyridine ring .Chemical Reactions Analysis

The presence of the nitro and amine groups suggests that “6-Morpholin-4-yl-3-nitro-2-pyridylamine” could participate in a variety of chemical reactions. The nitro group could potentially be reduced to an amine group, and the existing amine group could participate in reactions with acids, bases, or other electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Morpholin-4-yl-3-nitro-2-pyridylamine” would depend on the exact structure of the compound and the positions of the functional groups. Some general properties could potentially be predicted based on the presence of the morpholine and pyridine rings and the nitro and amine groups .科学研究应用

立体选择性反应

一项研究重点关注各种亲核试剂对硝基烯烃衍生物的迈克尔加成,这与取代胺(包括吗啉衍生物)的合成有关。这项研究对于了解这些化合物(Ohta 等人,1996 年)的立体选择性反应具有重要意义。

生物活性化合物的合成

另一项研究重点介绍了 3-吗啉-4-基-1-(4-硝基苯基)-5,6-二氢-1H-吡啶-2-酮的合成,它是合成生物活性化合物的中间产物。这项研究在开发新的抗癌药物中发挥着至关重要的作用(林晓旺等,2016 年)。

氢键片层结构

对各种吗啉-4-基衍生物(包括阴离子和水合版本)中氢键片层结构的研究提供了对电子极化和分子几何的见解,这对于了解这些化合物的物理和化学性质至关重要(Orozco 等人,2008 年)。

合成聚合物纤维的染料

萘酐与环状仲胺(包括吗啉)缩合的研究导致了合成聚合物纤维染料的开发。这项研究通过提供新的着色选择为纺织工业做出了贡献(Peters & Bide,1985 年)。

杀虫性能

对吡啶衍生物(包括吗啉化合物)的研究揭示了它们作为杀虫剂的潜力,特别是对豇豆蚜。这项研究有助于开发新的、有效的杀虫剂(Bakhite 等人,2014 年)。

亲核取代反应

在高压下四氯硝基苯与仲胺(包括吗啉)进行亲核取代的研究,为这些反应中的选择性和产物比提供了宝贵的见解,这对于有机合成具有重要意义(Ibata 等人,1994 年)。

催化反应

已经对使用吗啉衍生物作为催化剂的直接催化对映和非对映选择性迈克尔加成反应进行了研究。这项研究对于开发不对称合成的新方法至关重要(Betancort & Barbas,2001 年)。

镧系基探针的合成

一项关于用于检测水中硝基芳香族化合物的镧系基探针的研究涉及使用吡啶基-羧酸盐配体,这是环境监测和检测技术的一项重大进步(Khullar 等人,2019 年)。

未来方向

The potential applications and future directions for “6-Morpholin-4-yl-3-nitro-2-pyridylamine” would likely depend on its physical and chemical properties and any biological activity it might have. If the compound has interesting biological activity, it could potentially be developed into a pharmaceutical drug .

属性

IUPAC Name |

6-morpholin-4-yl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c10-9-7(13(14)15)1-2-8(11-9)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIFCWMHMGEUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735067.png)

![3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2735075.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2735076.png)

![Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2735078.png)

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2735081.png)

![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2735089.png)